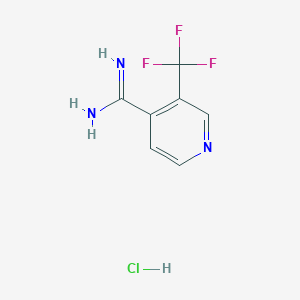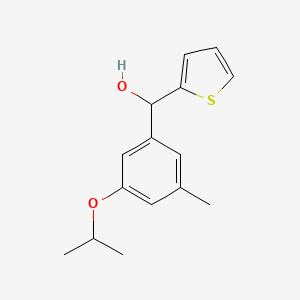
(2-Chloropyridin-4-yl)methyl-carbamicacidtert-butylester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloropyridin-4-yl)methyl-carbamicacidtert-butylester is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a chloropyridine ring and a carbamate ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-4-yl)methyl-carbamicacidtert-butylester typically involves the reaction of 2-chloropyridine-4-methanol with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, (2-Chloropyridin-4-yl)methyl-carbamicacidtert-butylester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition, particularly those involving carbamate-sensitive enzymes.
Medicine
Pharmaceutical research may explore this compound for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals.
作用机制
The mechanism of action of (2-Chloropyridin-4-yl)methyl-carbamicacidtert-butylester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The chloropyridine ring may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
相似化合物的比较
Similar Compounds
- (2-Chloropyridin-4-yl)methyl-carbamicacidmethylester
- (2-Chloropyridin-4-yl)methyl-carbamicacidethylester
- (2-Chloropyridin-4-yl)methyl-carbamicacidisopropylester
Uniqueness
(2-Chloropyridin-4-yl)methyl-carbamicacidtert-butylester is unique due to its tert-butyl ester group, which can influence its reactivity, stability, and solubility compared to other carbamate esters. The presence of the chloropyridine ring also imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.
属性
分子式 |
C11H15ClN2O2 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC 名称 |
tert-butyl N-(2-chloropyridin-4-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14(4)8-5-6-13-9(12)7-8/h5-7H,1-4H3 |
InChI 键 |
BPVBQQCXORUDNT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=NC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


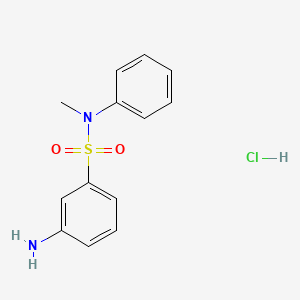

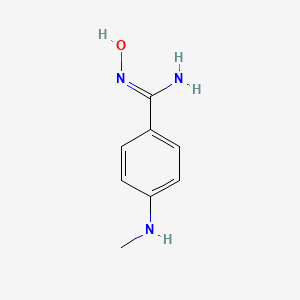
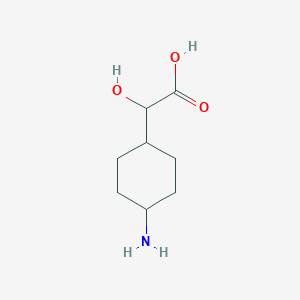
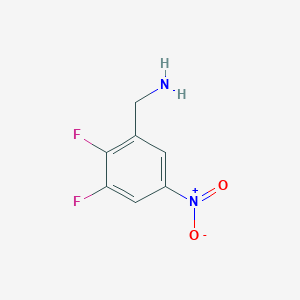
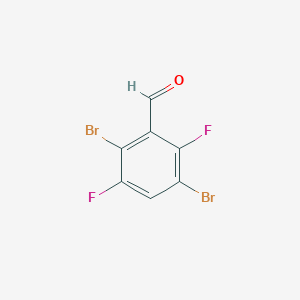

![2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene](/img/structure/B13083633.png)

![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13083646.png)

![2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13083650.png)
